2-Methoxy-4-nitro-9-phenoxyacridine
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Overview
Description
2-Methoxy-4-nitro-9-phenoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. This compound is characterized by its complex structure, which includes methoxy, nitro, and phenoxy functional groups attached to an acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitro-9-phenoxyacridine typically involves multiple steps. One common method starts with the nitration of o-acetanisidide, followed by hydrolysis to yield 2-methoxy-4-nitroaniline. This intermediate is then subjected to further reactions to introduce the phenoxy and acridine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrolysis processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitro-9-phenoxyacridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-4-amino-9-phenoxyacridine.
Scientific Research Applications
2-Methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of photorefractive polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitro-9-phenoxyacridine involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Known for its use as a photosensitizer and its ability to intercalate into DNA.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties
Uniqueness
2-Methoxy-4-nitro-9-phenoxyacridine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89974-84-5 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-methoxy-4-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H14N2O4/c1-25-14-11-16-19(18(12-14)22(23)24)21-17-10-6-5-9-15(17)20(16)26-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
TWSKGDLNJOJCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
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